4-Cyclopropyl-thiazole-2-carbonyl chloride
Overview
Description
4-Cyclopropyl-thiazole-2-carbonyl chloride is a chemical compound with the molecular formula C7H6ClNOS . It is a product offered by several scientific research suppliers .
Synthesis Analysis
Thiazoles, including 4-Cyclopropyl-thiazole-2-carbonyl chloride, are important heterocyclic compounds. They are synthesized by researchers using variable substituents as target structures . Thiazoles are synthesized by the condensation of α-haloketones with thioamides, a process known as the Hantzsch thiazole synthesis .Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-thiazole-2-carbonyl chloride consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The cyclopropyl group is attached to the thiazole ring .Chemical Reactions Analysis
Thiazoles, including 4-Cyclopropyl-thiazole-2-carbonyl chloride, exhibit a range of chemical reactions. They can undergo nucleophilic addition reactions, where a nucleophile attacks the carbon of the carbonyl group . Additionally, carbonyl compounds with leaving groups, like 4-Cyclopropyl-thiazole-2-carbonyl chloride, can undergo nucleophilic substitution reactions .Mechanism of Action
Safety and Hazards
Future Directions
Thiazoles, including 4-Cyclopropyl-thiazole-2-carbonyl chloride, have shown a wide range of biological activities, making them a promising area for future research . They have been used in the design and structure–activity relationship of bioactive molecules . Future research may focus on the development of new thiazole derivatives with improved therapeutic outcomes .
properties
IUPAC Name |
4-cyclopropyl-1,3-thiazole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c8-6(10)7-9-5(3-11-7)4-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCMPZCXGSCXLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-thiazole-2-carbonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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